6-Methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one is a compound belonging to the class of dihydropyrimidinones, which are known for their diverse biological activities and structural significance in medicinal chemistry. This compound features a pyrimidine ring with various substituents that contribute to its chemical properties and potential applications.
The compound can be synthesized through various methods, including multicomponent reactions that are often regarded as efficient and environmentally friendly. It is cataloged under the Chemical Abstracts Service Registry Number 897307-93-6, which facilitates its identification in chemical databases.
6-Methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one is classified as a heterocyclic organic compound. Its structure includes a pyrimidine ring, which is a six-membered ring containing nitrogen atoms, making it a member of the broader category of nitrogen-containing heterocycles.
The synthesis of 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one can be efficiently achieved through a one-pot multicomponent reaction. This method typically involves the condensation of aldehydes, urea or thiourea, and β-ketoesters or similar compounds in the presence of suitable catalysts.
Technical Details:
The molecular structure of 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one can be represented as follows:
Data:
6-Methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one participates in various chemical reactions typical for dihydropyrimidinones:
Technical Details:
These reactions often require specific conditions such as temperature control and the presence of solvents or catalysts to achieve optimal yields.
The mechanism by which 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one exerts its biological effects typically involves interactions with specific biological targets such as enzymes or receptors.
Data:
Relevant Data:
The melting point and boiling point can vary based on purity and specific synthesis methods used.
6-Methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one has garnered interest for its potential applications in medicinal chemistry:
This compound exemplifies the significance of dihydropyrimidinones in drug discovery and development, highlighting their versatility and potential impact on medicinal chemistry.
The Biginelli reaction, discovered in 1893, remains the cornerstone for synthesizing dihydropyrimidinone derivatives. This multicomponent condensation involves an aldehyde, β-dicarbonyl compound (typically ethyl acetoacetate), and urea or thiourea under acidic conditions. The reaction proceeds through an N-acyliminium ion intermediate formed via acid-catalyzed condensation of the aldehyde and urea components. This electrophile is subsequently attacked by the enol form of the β-dicarbonyl compound, followed by cyclization and dehydration to yield the DHPM core [1] [6].
Traditional protocols employ mineral acids (HCl, H₂SO₄) or Lewis acids in alcoholic solvents under reflux conditions. For 6-methyl-3,4-dihydropyrimidin-4-ones specifically, ethyl acetoacetate serves as the β-ketoester component, providing the essential 6-methyl substituent. The reaction efficiency varies significantly with aldehyde structure, where aromatic aldehydes with electron-donating groups typically exhibit higher yields compared to aliphatic or sterically hindered aldehydes [3] [6].
Table 1: Classical Acid Catalysts for Biginelli Synthesis of 6-Methyl-DHPMs
Catalyst | Solvent | Temperature (°C) | Time (h) | Yield Range (%) |
---|---|---|---|---|
Conc. HCl | Ethanol | 78 (Reflux) | 8-12 | 40-65 |
p-Toluenesulfonic acid (p-TsOH) | Ethanol | 78 | 4-6 | 55-75 |
BF₃·Et₂O | Dichloromethane | 40 | 6-8 | 60-70 |
Yb(OTf)₃ | Solvent-free | 100 | 1-2 | 70-85 |
ZnCl₂ | Ethanol | 78 | 3-5 | 50-68 |
The mechanistic understanding has evolved significantly, with theoretical calculations (ONIOM method) revealing that bifunctional chiral phosphoric acids simultaneously activate both the aldimine and enol components through hydrogen bonding networks. This insight rationalizes the effect of 3,3'-substituents in chiral catalysts on stereoselectivity during asymmetric Biginelli reactions [1]. The classical approach, while reliable, often suffers from moderate yields (typically 40-65%) and extended reaction times (8-12 hours), prompting the development of improved methodologies.
Solvent-free approaches represent a significant advancement in DHPM synthesis, enhancing both reaction efficiency and environmental sustainability. Under these conditions, reagent concentrations increase dramatically, accelerating the reaction kinetics. The direct fusion of equimolar quantities of aldehyde, ethyl acetoacetate, and urea/thiourea with catalytic p-TsOH at 100°C typically delivers 6-methyl-DHPM derivatives within 1-2 hours with yields exceeding 75% [2] [5].
Microwave irradiation has revolutionized Biginelli chemistry by reducing reaction times from hours to minutes while improving yields. The dielectric heating mechanism provides rapid, uniform energy transfer to the reaction mixture. A representative protocol involves irradiating a mixture of aldehyde (1 equiv), ethyl acetoacetate (1.1 equiv), and urea (1.5 equiv) with catalytic ytterbium triflate [Yb(OTf)₃] (5 mol%) under solvent-free conditions at 300W for 5-10 minutes, yielding 80-92% of 6-methyl-3,4-dihydropyrimidin-4-ones [4]. Microwave techniques are particularly valuable for sterically demanding aldehydes and temperature-sensitive substrates that decompose under conventional reflux conditions.
Table 2: Microwave-Assisted Biginelli Reactions for 6-Methyl-DHPM Synthesis
Energy Source | Catalyst | Conditions | Time | Yield (%) | Advantages |
---|---|---|---|---|---|
Microwave (300W) | Yb(OTf)₃ (5 mol%) | Solvent-free, 100°C | 5-10 min | 80-92 | Rapid, high yield |
Microwave (250W) | Cuttlebone powder | Ethanol, 80°C | 15-20 min | 75-85 | Biocatalyst, recyclable |
Microwave (350W) | HPA-Montmorillonite-KSF | Solvent-free, 110°C | 8-12 min | 82-88 | Heterogeneous catalysis |
Ultrasound (40kHz) | K₂CO₃ | Ethanol, 50°C | 30-45 min | 70-80 | Low temperature operation |
The combination of solvent-free conditions and microwave activation exemplifies green chemistry principles by eliminating volatile organic solvents and reducing energy consumption. These methods consistently provide superior yields (typically >80%) compared to classical reflux methods, while minimizing side products like hydrolyzed ketoester or aldol condensation byproducts [4] [10].
The drive toward sustainable chemistry has spurred the development of bio-derived catalysts for Biginelli reactions. Taurine (2-aminoethanesulfonic acid), a naturally occurring amino acid derivative, efficiently catalyzes the condensation of aldehydes, ethyl acetoacetate, and urea in ethanol/water mixtures (1:1) at 70°C, affording 6-methyl-DHPM derivatives in 75-90% yield within 2-3 hours. The zwitterionic nature of taurine activates both carbonyl and amine components through hydrogen bonding and proton transfer processes [5].
Citrus macroptera juice, containing citric, malic, and ascorbic acids, serves as a renewable catalytic system. This low-cost alternative effectively promotes DHPM formation under solvent-free conditions at 90°C, yielding 70-85% of products in 1.5-2 hours. Other promising bio-organic catalysts include β-cyclodextrin-propyl sulfonic acid and keggin-type polyoxometalates, which operate through supramolecular inclusion and cooperative acid catalysis, respectively [10]. These systems align with green chemistry metrics by utilizing renewable resources, producing minimal waste, and enabling straightforward product isolation through filtration or aqueous workup.
Table 3: Bio-Organic Catalysts for Sustainable DHPM Synthesis
Catalyst | Loading | Conditions | Time (h) | Yield (%) | Green Metrics |
---|---|---|---|---|---|
Taurine | 10 mol% | EtOH/H₂O (1:1), 70°C | 2-3 | 75-90 | Renewable, biodegradable |
Citrus macroptera juice | 2 mL/g | Solvent-free, 90°C | 1.5-2 | 70-85 | Waste valorization |
β-cyclodextrin-SO₃H | 2 mol% | Solvent-free, 80°C | 1.5 | 85-92 | Reusable (5 cycles) |
Bovine serum albumin | 5 mg/mmol | H₂O, 60°C | 4-6 | 60-75 | Biocompatible |
The chemoselective introduction of the prop-2-en-1-yl (allyl) group at the N3-position of 6-methyl-3,4-dihydropyrimidin-4-ones represents a critical step in accessing the target compound. This modification exploits the differential nucleophilicity of the N1 and N3 atoms within the dihydropyrimidinone ring. Theoretical studies indicate higher electron density at N3 compared to N1, making it the preferred site for alkylation under controlled conditions [6] [8].
The standard protocol involves treating the parent 6-methyl-DHPM with allyl bromide (1.2-1.5 equiv) in the presence of a base (K₂CO₃, NaH) in aprotic solvents (DMF, acetonitrile) at 0-25°C for 2-4 hours, yielding 70-85% of 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one . The reaction proceeds via SN₂ mechanism, where the carbonate base deprotonates the N3-H, generating a nucleophilic anion that attacks the allyl bromide. Microwave-assisted allylation significantly reduces reaction time to 10-20 minutes while maintaining comparable yields (75-82%) [4].
A patented process demonstrates the industrial scalability of this transformation. The free base 6-methyl-3,4-dihydropyrimidin-4-one is suspended in dichloromethane and treated with triethylamine (1.5 equiv) followed by slow addition of allyl bromide (1.05 equiv) at 0-5°C. After stirring at room temperature for 2 hours, the product is isolated through aqueous workup and crystallization in 86% yield with >99% purity . The low temperature prevents O-allylation and dimerization byproducts, while the controlled stoichiometry minimizes dialkylation.
The dihydropyrimidinone scaffold offers multiple sites for selective chemical transformations, enabling structural diversification beyond N3-allylation:
C4 Carbonyl Manipulation: The C4 carbonyl group undergoes nucleophilic addition with organolithium reagents or Grignard reagents, producing tertiary alcohols. Reduction with NaBH₄/CaCl₂ selectively yields 4-hydroxy derivatives without affecting the conjugated system [6].
C5 Functionalization: The C5 position, activated by adjacent carbonyl groups, undergoes Knoevenagel-type condensations with arylaldehydes under basic conditions, producing arylidene derivatives. Electrophilic halogenation (NBS, NCS) at C5 provides bromo- or chloro-substituted DHPMs useful for cross-coupling reactions [8].
Oxidation to Pyrimidines: Treatment with oxidizing agents (KMnO₄, HNO₃, or DDQ) dehydrogenates the dihydropyrimidinone ring to fully aromatic pyrimidinones. The N3-allylated derivative undergoes selective oxidation without affecting the allyl group [6] [10].
Metal Coordination Chemistry: The carbonyl oxygen and N1 nitrogen provide bidentate coordination sites for metal ions. Gold(III) complexes of 6-methyl-3,4-dihydropyrimidin-4-one derivatives demonstrate significant antibacterial activity, with coordination inducing bathochromic shifts in UV-Vis spectra and characteristic IR stretching frequency changes (ΔνC=O = -34 cm⁻¹; ΔνC=S = +30 cm⁻¹ for thio analogs) [9].
Table 4: Chemoselective Modification Reactions of 6-Methyl-DHPMs
Reaction Type | Reagents/Conditions | Target Position | Product Class | Applications |
---|---|---|---|---|
N-Alkylation | Allyl bromide, K₂CO₃, DMF, 25°C | N3 | 3-Allyl-DHPMs | Bioactive intermediates |
C5 Bromination | N-Bromosuccinimide, AIBN, CCl₄, reflux | C5 | 5-Bromo-DHPMs | Suzuki coupling partners |
Knoevenagel | Arylaldehyde, piperidine, EtOH, Δ | C5 | Arylmethylene-DHPMs | Fluorescent materials |
Oxidation | DDQ (2.5 equiv), toluene, reflux | C5-C6 | Pyrimidinones | Enhanced bioactivity |
Complexation | HAuCl₄, NaOH (1:4:2 ratio) | O, N1 | Au(III) complexes | Antibacterial agents |
The chemoselectivity in these transformations is governed by judicious choice of reagents, catalysts, and reaction conditions. For instance, Mitsunobu conditions (DIAD, PPh₃) enable etherification at C4-OH without N-alkylation, while microwave-assisted Suzuki coupling on 5-bromo-DHPM derivatives introduces aryl/heteroaryl groups at C5 with excellent efficiency [8]. These functionalization strategies significantly expand the structural diversity accessible from the DHPM core, enabling structure-activity relationship studies for various pharmacological targets.
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7